molecular formula C12H8BrF2NO2 B3203814 Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate CAS No. 1022092-14-3

Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate

Cat. No.: B3203814
CAS No.: 1022092-14-3
M. Wt: 316.1 g/mol
InChI Key: MPCQCUFHOYNRSM-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate: is a quinoline derivative with a bromo and two fluoro substituents on the quinoline ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromo-5,7-difluoroquinoline as the starting material.

  • Reaction Steps: The quinoline undergoes a nucleophilic substitution reaction with methyl acetoacetate in the presence of a base (e.g., triethylamine) to form the target compound.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality.

  • Scale-Up Considerations: Special attention is given to the control of reaction conditions to avoid side reactions and ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo group to a hydrogen atom.

  • Substitution: Substitution reactions at the bromo and fluoro positions are possible, leading to a variety of substituted quinolines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various quinoline derivatives with different oxidation states.

  • Reduction Products: Hydrogenated quinolines.

  • Substitution Products: Quinolines with different substituents at the bromo and fluoro positions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives. Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 2-(3-bromoquinolin-6-yl)acetate: Similar structure but lacks the fluoro substituents.

  • 2-(5,7-difluoroquinolin-6-yl)acetate: Similar structure but lacks the bromo substituent.

Uniqueness: The presence of both bromo and fluoro substituents on the quinoline ring makes Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate unique, as these substituents can significantly alter the chemical and biological properties of the compound.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2/c1-18-11(17)3-7-9(14)4-10-8(12(7)15)2-6(13)5-16-10/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCQCUFHOYNRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C2C(=C1F)C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of (5,7-difluoro-quinolin-6-yl)-acetic acid methyl ester (35.3 g, 148.9 mmol) and pyridine (24 mL, 298 mmol) in 300 mL of carbon tetrachloride was added bromine (15.3 mL, 298 mmol) in a dropwise fashion. The mixture was heated to reflux for 2 hrs before being cooled to ambient temperature. The liquid in the flask was decanted and washed with NaHCO3 and water. The dark solid on the bottom of the flask was treated with NaHCO3 and dichloromethane. The combined organic layers were washed with water, dried (Na2SO4) and evaporated to dryness. The crude product was purified via flash column chromatography eluting with petroleum ether/ethyl acetate (40/1˜3/1) to return 31.5 g (67% yield) of the title compound as white crystalline solid. 1H NMR (DMSO-d6): δ 8.92 (d, 1H), 8.50 (d, 1H), 7.57˜7.61 (m, 1H), 3.91 (s, 2H), 3.75 (s, 3H).
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate

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